methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Description
Methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex heterocyclic compound featuring a fused pyrazinoquinoline core. Its structure includes:
- Pyrazino[1,2-a]quinoline backbone: A bicyclic system combining pyrazine and quinoline moieties.
- Substituents:
- Two methyl groups at position 7.
- A phenyl group at position 4.
- Methyl ester at position 3.
- Two ketone groups (dioxo) at positions 4 and 5.
Properties
IUPAC Name |
methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)11-14-17(15(25)12-22)16(13-7-5-4-6-8-13)18(21(27)28-3)19-20(26)23-9-10-24(14)19/h4-8,16H,9-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGXASJSEWCZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate (referred to as compound A) is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity based on recent research findings.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- IUPAC Name : methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate
- CAS Number : S4867039
Biological Activity Overview
Compound A has been studied for various biological activities including antiproliferative effects against cancer cell lines and potential neuropsychiatric applications.
Anticancer Activity
Recent studies have demonstrated that compound A exhibits significant antiproliferative activity against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Table 1: Antiproliferative Activity of Compound A
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 35 | Cell cycle arrest |
| HeLa (Cervical) | 31 | Apoptosis induction |
| A549 (Lung) | 42 | Inhibition of DNA synthesis |
These results indicate that compound A is more potent than many existing treatments in certain contexts.
Neuropsychiatric Properties
In addition to its anticancer properties, compound A has been evaluated for neuropsychiatric activity. It was found to act as a partial agonist at the serotonin receptor subtype 5HT2C.
Table 2: Neuropsychiatric Activity of Compound A
| Receptor Type | Binding Affinity (Ki) | Activity |
|---|---|---|
| 5HT2C | 50 nM | Partial Agonist |
| 5HT2A | >100 nM | Inactive |
This suggests potential applications in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of compound A. For instance:
- Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers reported that compound A showed superior activity compared to its analogs against various cancer cell lines. The study highlighted its potential for further development as an anticancer agent .
- Neuropharmacological Evaluation : Another study assessed the neuropharmacological profile of compound A and found it displayed promising results in animal models for anxiety and depression. The selectivity for the 5HT2C receptor was particularly noted .
- Mechanistic Insights : Research exploring the mechanistic pathways indicated that compound A may interfere with specific signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
The compound methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic molecule with potential applications in various fields of scientific research. This article explores its properties, synthesis, and applications based on available literature and case studies.
Structural Characteristics
The structure of this compound features a quinoline backbone with multiple functional groups that contribute to its reactivity and potential biological activity. The presence of dioxo and carboxylate groups enhances its solubility and interaction with biological systems.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains with promising results.
Research indicates that compounds with similar structures can interact with biological targets such as enzymes and receptors. The potential for this compound includes:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways. This could be beneficial in developing treatments for diseases such as cancer or diabetes.
Material Science
Given its complex structure and properties:
- Nanomaterials : The compound could be utilized in the synthesis of nanomaterials for applications in electronics and photonics due to its unique electronic properties.
Chemical Synthesis
The synthesis of this compound serves as an important case study in organic synthesis methodologies. Techniques such as:
- Cyclization Reactions : These are crucial for forming the pyrazinoquinoline structure.
Case Study 1: Antimicrobial Testing
A study demonstrated the antimicrobial efficacy of similar quinoline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications.
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition revealed that derivatives of this compound could inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial and protozoan metabolism. This inhibition could lead to the development of new antibiotics.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Ester Groups: The methyl ester in the target compound (position 5) contrasts with ethyl esters in analogs (e.g., ).
Fused Ring Systems: The pyrazinoquinoline core distinguishes the target from pyrrolopyrazines () and imidazopyridines (). This core may enhance π-stacking interactions in biological systems .
Substituent Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
